N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide is a synthetic compound with a distinctive chemical structure, featuring a thiadiazole ring system substituted with fluorine and methyl groups
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-18-13-7-6-12(16)10-14(13)19(23(18,21)22)9-8-17-15(20)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGWFTXWSTFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide involves a multi-step process. Key steps typically include the construction of the thiadiazole ring, introduction of fluorine and methyl substituents, and subsequent attachment of the ethyl linker and cyclopentanecarboxamide moiety. Common reaction conditions involve the use of reagents such as fluorinating agents, alkyl halides, and amide coupling reagents, under controlled temperature and solvent conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as high-throughput synthesis, continuous flow chemistry, and green chemistry approaches can be employed to minimize waste and improve yield. Reaction conditions are tailored to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, amines.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules with potential pharmaceutical activity.
Biology: : Investigated for its potential as a bioactive compound with possible applications in disease treatment.
Medicine: : Explored for its therapeutic properties, particularly in targeting specific molecular pathways in diseases such as cancer or infectious diseases.
Industry: : Employed in the development of novel materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways by binding to active sites or altering conformational structures, thereby exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide stands out due to its unique combination of fluorine and methyl substituents, which influence its reactivity and biological activity. Similar compounds may include:
N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide: : Similar structure but with chlorine instead of fluorine.
N-(2-(6-fluoro-3-ethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide: : Similar structure but with an ethyl group instead of a methyl group.
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: : Similar core structure but with a benzamide group.
Each of these compounds can exhibit distinct properties and applications, underscoring the importance of specific structural modifications in chemical research.
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Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide is a synthetic compound that exhibits significant potential in medicinal chemistry. This article aims to explore its biological activity by examining its chemical properties, mechanisms of action, and relevant case studies.
The compound is characterized by a complex molecular structure that includes a cyclopentanecarboxamide moiety and a fluorinated benzo[c][1,2,5]thiadiazole core. Its molecular formula is , with a molecular weight of approximately 385.48 g/mol. The structure can be represented as follows:
Preliminary studies suggest that this compound may act as an inhibitor or modulator in various biological pathways. The presence of the thiadiazole ring is known to enhance the compound's interaction with biological targets, potentially leading to various pharmacological effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit promising anticancer activity. For instance, studies on benzo-thiadiazole derivatives have demonstrated their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. It is believed that the unique structure allows it to interact effectively with specific enzymes involved in metabolic pathways. This property could be particularly useful in developing treatments for metabolic disorders or cancers where enzyme dysregulation is prevalent .
Case Studies
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves three key steps:
- Core formation : Construct the benzo[c][1,2,5]thiadiazole ring via cyclization of substituted benzene precursors under reflux with sulfur and nitrogen sources.
- Fluorination : Introduce the fluorine substituent at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents like DMF at 60–80°C .
- Amidation : Couple the cyclopentanecarboxamide moiety via activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with the ethylamine-linked thiadiazole intermediate. Critical conditions include solvent choice (dichloromethane or DMF), temperature control (0–25°C for amidation), and catalysts (e.g., triethylamine to absorb HCl byproducts) . Monitoring : Use TLC (Rf tracking) and HPLC (≥95% purity threshold) to confirm intermediate and final product integrity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., fluorine’s deshielding effect at ~-110 ppm in 19F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfone S=O bands (~1300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Modulation :
- Fluorine : Enhances metabolic stability and target binding via electron-withdrawing effects. Compare activity of 6-fluoro vs. 6-H analogs in enzyme inhibition assays .
- Cyclopentane vs. Cyclopropane : Test carboxamide ring size impact on solubility and target affinity using logP measurements and SPR binding assays .
- Methoxy Groups : Introduce methoxy substituents on aromatic rings to study steric effects on FAAH inhibition (e.g., IC50 shifts in kinetic assays) .
- Data Table : SAR Trends in Analog Compounds
| Modification | Bioactivity Impact | Assay Type | Reference |
|---|---|---|---|
| 6-Fluoro substitution | 3x ↑ FAAH inhibition vs. non-fluoro | Enzymatic IC50 | |
| Cyclopentane carboxamide | Improved solubility (logP -0.5) | Partition coefficient | |
| Methoxy addition | Reduced cytotoxicity (CC50 ↑ 40%) | MTT cell viability |
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization : Ensure consistent pH (e.g., 7.4 for physiological conditions), solvent (DMSO concentration ≤0.1%), and enzyme source (recombinant vs. tissue-extracted FAAH) .
- Orthogonal Validation : Confirm inhibitory activity using both fluorescence-based enzymatic assays (e.g., substrate cleavage) and cellular models (e.g., anandamide degradation in HEK293 cells) .
- Data Normalization : Report IC50 values relative to positive controls (e.g., URB597 for FAAH) and account for batch-to-batch compound variability via LC-MS purity checks .
Q. What computational strategies predict interactions with biological targets like FAAH?
- Molecular Docking : Use AutoDock Vina to model compound binding to FAAH’s catalytic triad (Ser241, Ser217, Lys142). Prioritize poses with hydrogen bonds to Ser241 and hydrophobic contacts with the acyl chain pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., π-stacking with Phe432) .
- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and Hammett σ constants to predict IC50 values of derivatives .
Methodological Challenges and Solutions
Q. How to optimize reaction yields during multi-step synthesis?
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound trisamine for HCl absorption during amidation) .
- Solvent Screening : Test alternatives to DMF (e.g., acetonitrile for fluorination) to improve solubility and reduce side reactions .
- Catalyst Optimization : Screen Pd/C vs. CuI for Suzuki couplings to maximize thiadiazole ring formation (yield improvement from 45% to 72%) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm FAAH target engagement by measuring protein stability shifts after compound treatment .
- Knockout Models : Compare activity in FAAH-KO vs. wild-type murine macrophages to isolate target-specific effects .
- Metabolite Profiling : LC-MS/MS analysis of anandamide levels in treated cells to correlate FAAH inhibition with substrate accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
